molecular formula C9H13N3O B265727 2-(piperidin-1-yl)pyrimidin-4-ol

2-(piperidin-1-yl)pyrimidin-4-ol

Cat. No.: B265727
M. Wt: 179.22 g/mol
InChI Key: RCLPPVGRWSZZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-1-yl)pyrimidin-4-ol is a heterocyclic compound that features both piperidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-yield reactions and scalable processes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(piperidin-1-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-yl)pyrimidin-4-ol is unique due to its combination of piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13)

InChI Key

RCLPPVGRWSZZNX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=O)N2

Origin of Product

United States

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